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Compound of Interest

Compound Name: 2-Isopropyl-5-methyl-4-nitrophenol

Cat. No.: B2404095

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on 2-
Isopropyl-5-methyl-4-nitrophenol, a nitrated derivative of thymol. This document summarizes
key quantitative data, outlines detailed experimental and computational protocols, and presents
visual representations of theoretical models to facilitate a deeper understanding of this
compound's physicochemical properties and reaction dynamics.

Core Physicochemical Properties and
Computational Analysis

2-Isopropyl-5-methyl-4-nitrophenol, also known as 4-nitrothymol, has been the subject of
computational studies to elucidate its electronic structure and acid-base properties. Density
Functional Theory (DFT) has been a primary tool in these investigations, offering valuable
insights into its reactivity and potential applications.

Molecular and Computed Properties

Basic molecular and computed properties for 2-Isopropyl-5-methyl-4-nitrophenol are
summarized below.
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Property Value Source
Molecular Formula C10H13NO3 PubChem[1]
Molecular Weight 195.21 g/mol PubChem[1]
5-methyl-4-nitro-2-propan-2-
IUPAC Name PubChem[1]
ylphenol
CAS Number 36778-56-0 Sigma-Aldrich
XLogP3 3.1 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor
3 PubChem[1]
Count
Rotatable Bond Count 2 PubChem[1]

Acidity and pKa Determination

A significant theoretical investigation into 2-lIsopropyl-5-methyl-4-nitrophenol focused on the
accurate computational determination of its acid dissociation constant (pKa). A study by Russo
et al. (2022) established a reliable protocol for predicting the pKa of phenolic compounds,
including 4-nitrothymol.[2][3]

Parameter Value

Experimental pKa 7.40+0.01
Computational Model 2H20/CAM-B3LYP/SMD
Calculated pKa 7.4

Mean Absolute Error of Model 0.3

Synthesis and Experimental Protocols

The synthesis of 2-Isopropyl-5-methyl-4-nitrophenol has been described, providing a basis
for its experimental investigation.[3]
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Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol (4-
nitrothymol)

The synthesis involves the nitration of thymol. A detailed protocol is provided in the
supplementary information of the study by Russo et al. (2022).[3] While the full experimental
details are extensive, the general workflow is outlined below.

Synthesis Workflow

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Isopropyl-5-methyl-4-nitrophenol.

Experimental pKa Determination

The experimental pKa value was determined using UV-Vis spectroscopy. The absorbance of 4-
nitrothymol solutions was measured at different pH values, and the resulting data were fitted to
a sigmoidal curve to determine the pKa.[2][3]

Theoretical Modeling of Reaction Mechanisms
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Theoretical studies have also explored the regioselectivity of the nitration of thymol, the
precursor to 2-Isopropyl-5-methyl-4-nitrophenol. A study by Boulebd et al. (2019) employed
DFT to analyze the reaction pathway.[4]

DFT Study of Thymol Nitration

This study utilized the B3LYP functional with the 6-311+G(d,p) basis set to model the
electrophilic aromatic substitution reaction. The analysis of nucleophilic Fukui functions
identified the C4 carbon atom of thymol as the most susceptible to electrophilic attack, which is
in agreement with the experimental observation of 4-nitrothymol as a major product.[4]

The study calculated the activation energies for the formation of the different sigma-complexes
(para, ortho, and meta isomers). The results indicated that the formation of the para isomer is
kinetically favored.[4]

Isomer Activation Energy (kcal/mol)
o-para 8.49

o-ortho 14.06

o-meta 25.86

The potential energy surface analysis revealed a two-step mechanism for the nitration reaction.

[4]
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Nitration Reaction Mechanism

Transition State 1

Transition State 2

Computational Protocol

Functional: CAM-B3LYP

Computational Protocol

Basis Set: 6-311G+dp

Functional: B3LYP

Solvation Model: SMD

Basis Set: 6-311+G(d,p)

Explicit Waters: 2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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